
N-Methyl-L-isoleucine
Overview
Description
N-Methyl-L-isoleucine (MeIle) is a modified amino acid where a methyl group replaces the hydrogen atom on the α-amino group of L-isoleucine. Its chemical formula is C₇H₁₅NO₂, with an average molecular weight of 145.2 g/mol . Structurally, it retains the branched aliphatic side chain of isoleucine but features an N-methylation that alters its physicochemical and biological properties. MeIle is utilized in the biosynthesis of bioactive peptides like cyclodepsipeptides (e.g., beauvericin) and is a component of non-immunosuppressive cyclosporin analogues (e.g., NIM811) .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-L-isoleucine can be synthesized through various methods. One common approach involves the methylation of L-isoleucine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the methyl group being introduced at the α-nitrogen position .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes. For instance, genetically engineered strains of Escherichia coli can be employed to produce L-isoleucine, which is then chemically modified to obtain this compound. This method leverages the high yield and efficiency of microbial fermentation .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoacids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The methyl group on the α-nitrogen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxoacids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
N-Methyl-L-isoleucine is increasingly recognized as a valuable building block in pharmaceutical synthesis. Its role in developing peptide-based drugs enhances both efficacy and stability. For instance, it is utilized in the design of drugs targeting metabolic disorders, where it aids in improving drug specificity and reducing side effects .
Case Study: Peptide Synthesis
A study demonstrated that incorporating this compound into peptide sequences significantly improved their biological activity and stability, making them more effective in treating conditions such as diabetes and cancer .
Biochemical Research
In biochemical research, this compound serves as a substrate in enzyme assays. It allows researchers to investigate enzyme kinetics and mechanisms, which are crucial for understanding metabolic pathways. The compound's structural properties enable it to interact with various enzymes, providing insights into their functions .
Data Table: Enzyme Activity Induction
Compound | Fold Induction |
---|---|
No treatment | 1.0 ± 0.17 |
L-Isoleucine | 5.0 ± 0.17 |
This compound | 1.8 ± 0.17 |
L-Alloisoleucine | 1.3 ± 0.23 |
This table illustrates the comparative induction of enzyme activity by different compounds, highlighting the effectiveness of L-Isoleucine over its derivatives, including this compound .
Protein Engineering
This compound plays a significant role in protein engineering by facilitating the design of novel peptides and proteins. Researchers use this compound to modify protein structures to enhance their stability and activity, which is particularly beneficial in therapeutic applications .
Example: Therapeutic Peptides
Research has shown that peptides containing this compound exhibit improved pharmacokinetic properties, making them suitable candidates for drug development aimed at chronic diseases .
Food Industry
In the food industry, this compound functions as a flavor enhancer and nutritional supplement. It provides essential amino acids that support health and wellness while also improving the taste profile of various food products .
Application Example: Nutritional Supplements
Products enriched with this compound have been developed to enhance muscle recovery and growth among athletes, demonstrating its utility beyond mere flavor enhancement .
Agricultural Applications
Emerging research indicates that this compound may serve as a growth regulator in plants. Studies suggest its potential to promote better yield and resilience against environmental stressors, making it an interesting candidate for agricultural applications .
Research Findings: Plant Growth Regulation
Experiments have shown that applying this compound to crops can improve growth rates under stress conditions such as drought or nutrient deficiency .
Mechanism of Action
The mechanism of action of N-Methyl-L-isoleucine involves its interaction with specific molecular targets and pathways. As a derivative of L-isoleucine, it participates in metabolic pathways related to branched-chain amino acids. It can act as a substrate for enzymes involved in amino acid metabolism, influencing processes such as protein synthesis and energy production . The methylation of the α-nitrogen may also affect its binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
N-Methylation distinguishes MeIle from other isoleucine derivatives. Key comparisons include:
- Steric Effects : N-Methylation introduces steric hindrance, reducing binding efficiency in some systems (e.g., defensin induction) .
- Hydrophobicity : MeIle’s methyl group increases hydrophobicity compared to L-isoleucine, favoring its incorporation into lipophilic peptide backbones .
Defensin Induction
In epithelial cells, methylation abolishes the ability of isoleucine to induce β-defensin expression. L-Isoleucine shows 5.0-fold induction, while MeIle only achieves 1.8-fold (Table 2, ). This suggests the free α-amino group is critical for receptor interaction or signaling.
Enzyme Substrate Specificity
BEAS and related synthases demonstrate distinct preferences for N-methylated amino acids:
Synthase | Preferred Substrates | Product | Reference |
---|---|---|---|
BEAS | This compound, N-Methyl-L-phenylalanine | Beauvericin | |
ESYN1 | L-Isoleucine, L-Valine | Enniatins |
- Side Chain Influence : BEAS favors aliphatic N-methylated residues (e.g., MeIle, N-methyl-L-leucine) over aromatic ones, with incorporation efficiency decreasing with side chain length .
Stereochemical Considerations
MeIle’s stereochemistry is critical in actinomycin biosynthesis. Studies show that L-alloisoleucine and D-isoleucine stereoisomers are precursors for N-methyl-L-alloisoleucine residues in actinomycins, highlighting the role of stereochemistry in methyltransferase activity .
Biological Activity
N-Methyl-L-isoleucine (N-Me-Ile) is an amino acid derivative that has garnered interest in various biological studies due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in therapeutic contexts.
Chemical Structure and Properties
This compound is a methylated derivative of L-isoleucine, which is one of the essential branched-chain amino acids (BCAAs). The methylation alters the compound's interaction with biological systems, particularly its binding affinity to receptors and enzymes. The structural modification is crucial for understanding its biological activity.
Induction of Epithelial Defensin Expression
Research has demonstrated that L-isoleucine can significantly induce the expression of epithelial β-defensins, which are critical components of the innate immune response. In studies involving MDBK cells, L-isoleucine was shown to induce β-defensin expression by 10- to 12-fold at optimal concentrations (3.12 μg/ml to 12.5 μg/ml) . In contrast, this compound exhibited a lower induction effect, with a fold increase of approximately 1.8 at a concentration of 25 μg/ml, suggesting that the methyl group may impair its biological activity compared to its parent compound .
Table 1: Induction of β-Defensin Expression by Various Compounds
Treatment | Fold Induction |
---|---|
No treatment | 1.0 ± 0.17 |
L-Isoleucine | 5.0 ± 0.17 |
This compound | 1.8 ± 0.17 |
L-Alloisoleucine | 1.3 ± 0.23 |
D,L-2-Keto-3-methyl-valeric acid | 4.5 ± 0.05 |
L-Isoleucine Hydroxamate | 6.1 ± 0.71 |
This table summarizes the comparative effects of various compounds on β-defensin induction, highlighting the relatively low activity of this compound.
Therapeutic Implications
Potential in Acute Pancreatitis Treatment
Recent research has explored the use of this compound in conjunction with cyclosporin A (NIM811) for reducing the severity of acute pancreatitis through inhibition of the mitochondrial transition pore . This suggests that this compound may have protective effects on mitochondrial function during stress conditions.
Case Studies and Research Findings
A notable study investigated the biogenetic origins and metabolic pathways involving this compound and related compounds, revealing insights into their biosynthesis and potential roles in antibiotic production . These findings underscore the importance of this compound in microbial metabolism and its potential utility in developing novel therapeutic agents.
Q & A
Basic Research Questions
Q. What established laboratory methods are used for synthesizing N-Methyl-L-isoleucine, and how are reaction conditions optimized?
- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include protecting the α-amino group (e.g., with Boc or Fmoc groups) and methylating the isoleucine side chain using methyl iodide or dimethyl sulfate. Reaction optimization involves adjusting solvent polarity (e.g., DMF or dichloromethane), temperature (0–25°C), and coupling agents (e.g., HBTU or DCC) to minimize racemization and improve yields. Post-synthesis, deprotection with TFA or piperidine is critical . Characterization via HPLC and mass spectrometry ensures purity (>95%) and correct molecular weight confirmation.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying methyl group incorporation and stereochemistry. For example, the methyl resonance in ¹H NMR appears as a singlet at ~1.0–1.2 ppm. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. X-ray crystallography resolves absolute configuration, while reverse-phase HPLC with UV detection (210–220 nm) assesses purity. Cross-referencing data with NIST-standardized libraries ensures consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood with HEPA filters. Store the compound in airtight containers at 2–8°C, away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste facilities. Documented protocols from regulatory frameworks (e.g., NIH guidelines) should guide institutional safety practices .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during this compound incorporation into peptide chains?
- Methodological Answer : Low coupling efficiency often stems from steric hindrance at the N-methylated site. Strategies include:
- Using stronger coupling agents (e.g., HATU instead of HOBt/DIC).
- Extending reaction times (24–48 hours) and increasing reagent equivalents (2–3×).
- Employing microwave-assisted synthesis to enhance kinetics.
- Validating stepwise coupling via Kaiser test or FT-IR monitoring for free amine detection .
Q. How should conflicting thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?
- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or calibration errors. Researchers should:
- Replicate measurements using differential scanning calorimetry (DSC) and combustion calorimetry.
- Compare results with NIST-certified data or computational predictions (e.g., Gaussian-based DFT calculations).
- Publish raw datasets with detailed experimental conditions (solvent, heating rate) to enable meta-analyses .
Q. What computational approaches predict the conformational impact of this compound in peptide substrates?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model backbone rigidity and side-chain interactions. Key parameters:
- Force fields (CHARMM36) modified for methylated residues.
- Free-energy perturbation (FEP) to assess binding affinity changes in enzymatic assays.
- Docking studies (AutoDock Vina) to evaluate steric clashes in active sites. Validate predictions with circular dichroism (CD) spectroscopy or cryo-EM .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Follow the NIH guidelines for experimental reporting:
- Document synthetic routes, purification steps, and characterization data (e.g., NMR shifts, HPLC traces).
- Share raw spectra and chromatograms in supplementary materials.
- Use internal standards (e.g., deuterated solvents for NMR) and inter-laboratory validation.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public archiving .
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-(methylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIYJQBLVDRRI-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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